molecular formula C23H25N5O3S B11279488 N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11279488
M. Wt: 451.5 g/mol
InChI Key: LRIOKUYORKZGMN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a butanamide group (a four-carbon chain with an amide functional group) attached to a triazine ring.
  • The triazine ring contains a sulfur atom and is further substituted with an acetamidophenyl group.
  • The 2,4-dimethylphenyl group is attached to the nitrogen atom of the butanamide.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis:

    Convergent Approach:

Industrial Production:

  • Industrial-scale production methods are proprietary and may involve specialized catalysts, high pressures, and optimized reaction conditions.
  • Companies typically protect their synthetic routes as trade secrets.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom or the triazine ring.

    Reduction: Reduction of the triazine ring or the amide group is possible.

    Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

Scientific Research Applications

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds: (for comparison):

    N-(2,4-Dimethylphenyl)butanamide: Lacks the triazine ring.

    N-(2-Acetamidophenyl)butanamide: Lacks the 2,4-dimethylphenyl group.

    Other Triazine Derivatives: Explore compounds with similar triazine cores.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)butanamide

InChI

InChI=1S/C23H25N5O3S/c1-5-19(21(30)25-17-11-10-13(2)12-14(17)3)32-23-26-22(31)20(27-28-23)16-8-6-7-9-18(16)24-15(4)29/h6-12,19H,5H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

LRIOKUYORKZGMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)C)C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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